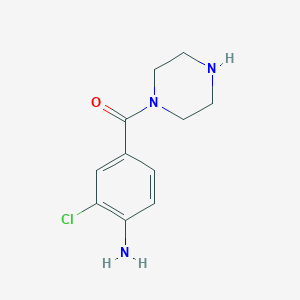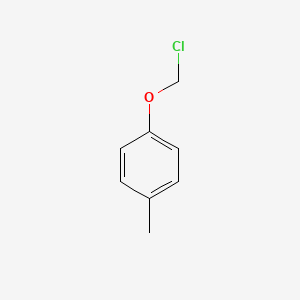![molecular formula C12H19NO2 B8638493 Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8638493.png)
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-
概要
説明
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- is a non-canonical amino acid that has gained attention in scientific research due to its unique structure and properties. The compound features an adamantyl group attached to the glycine amino acid, which enhances its binding affinity and stability in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-tricyclo[331One common method includes the use of adamantyl bromide and glycine in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, a commercially viable process involves the use of tert-butoxycarbonyl (Boc) protected intermediates. This method ensures the stability of the compound during synthesis and allows for easier purification . The process includes steps like Boc protection, adamantyl group introduction, and subsequent deprotection to yield the final product.
化学反応の分析
Types of Reactions
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide as a base in an organic solvent.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the adamantyl group is modified .
科学的研究の応用
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as a high-affinity peptide label for monitoring and regulating membrane transport.
Biology: Incorporated into peptides to study protein functions and interactions.
Medicine: Potential use in drug delivery systems due to its stability and binding properties.
Industry: Utilized in the development of biopharmaceuticals and bioimaging agents.
作用機序
The mechanism by which Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- exerts its effects involves its high-affinity binding to cucurbit7uril (CB7). This binding facilitates the regulation of membrane transport activity and protein functions . The adamantyl group enhances the compound’s stability and binding affinity, making it effective in various biological applications .
類似化合物との比較
Similar Compounds
Adamantylphenylalanine: Another non-canonical amino acid with a similar adamantyl group.
Adamantylalanine: Features an adamantyl group attached to alanine.
Adamantylglycine derivatives: Various derivatives with modifications to the adamantyl group or glycine backbone.
Uniqueness
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- stands out due to its high binding affinity and stability, which are superior to many similar compounds. Its unique structure allows for minimal influence on membrane transport while enabling effective regulation of biological activities .
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
2-(2-adamantylamino)acetic acid |
InChI |
InChI=1S/C12H19NO2/c14-11(15)6-13-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12-13H,1-6H2,(H,14,15) |
InChIキー |
PFZMRLJAZFISGP-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)C3NCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
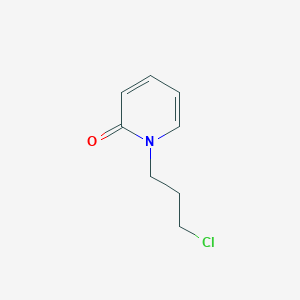
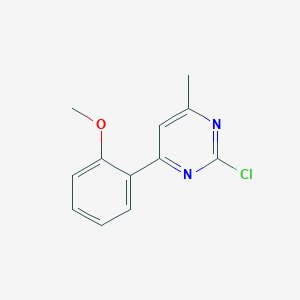
![4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid](/img/structure/B8638433.png)
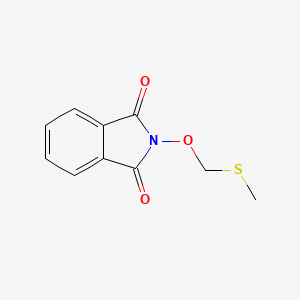
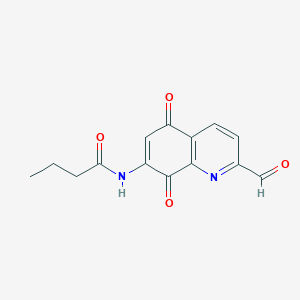
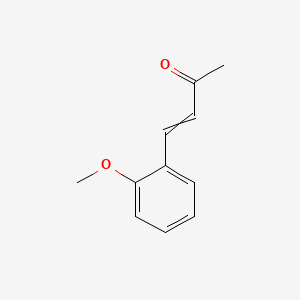
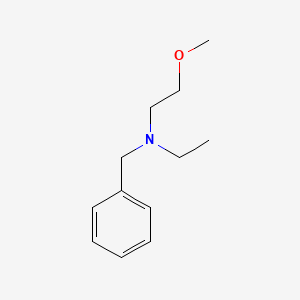
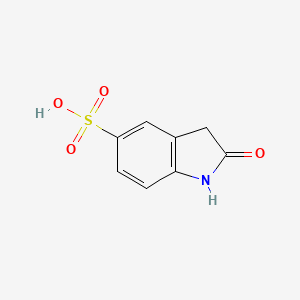
![5-[(benzyloxy)methyl]-4-(tert-butoxy)-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B8638482.png)
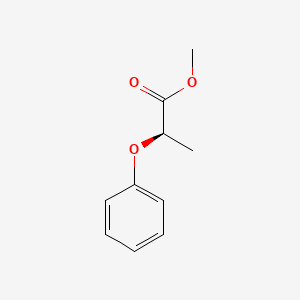
![2-[(R)-4-Hydroxyisoxazolidine-2-carbonyl]benzoic acid methyl ester](/img/structure/B8638488.png)

